molecular formula C8H8S2 B13901749 3,6-Dimethylthieno[3,2-b]thiophene CAS No. 56412-11-4

3,6-Dimethylthieno[3,2-b]thiophene

Cat. No.: B13901749
CAS No.: 56412-11-4
M. Wt: 168.3 g/mol
InChI Key: GDEWXFQKAYEKLX-UHFFFAOYSA-N
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Description

3,6-Dimethylthieno[3,2-b]thiophene is an organic compound belonging to the thienothiophene family This compound is characterized by its fused thiophene rings with methyl groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylthieno[3,2-b]thiophene can be synthesized through various methods. One common approach involves the electropolymerization of the monomer on a vitreous carbon electrode in acetonitrile containing lithium perchlorate . This method ensures a high degree of polymerization and uniformity in the resulting polymer films.

Another synthetic route involves the use of 3,6-dibromothieno[3,2-b]thiophene as a precursor, followed by trans-etherification reactions to introduce the desired methyl groups . This method allows for the preparation of both symmetrical and unsymmetrical derivatives of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and polymerization can be applied. Industrial-scale production would likely involve optimizing reaction conditions to ensure high yield and purity, as well as developing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylthieno[3,2-b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene rings and the methyl groups, which influence the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under mild conditions and result in the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced thiophene derivatives.

    Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using reagents like bromine or alkyl halides. These reactions introduce new functional groups into the compound, enhancing its versatility.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thienothiophenes. These products retain the core structure of this compound while incorporating new functional groups that modify their properties.

Scientific Research Applications

3,6-Dimethylthieno[3,2-b]thiophene has found applications in several scientific research areas:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.

    Materials Science: Researchers have explored its use in the synthesis of novel materials with enhanced mechanical and thermal properties.

    Electrochromic Devices: The compound has been investigated for its electrochromic properties, which enable reversible color changes upon electrochemical oxidation and reduction.

Mechanism of Action

The mechanism by which 3,6-Dimethylthieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of fused thiophene rings and methyl groups influences the compound’s electron distribution, making it highly conductive and responsive to external stimuli.

In electrochemical applications, the compound undergoes reversible doping and undoping processes, where electrons are added or removed from the material. This process is facilitated by the compound’s ability to form stable radical cations and anions, which contribute to its high coulombic efficiency and electrochemical stability .

Comparison with Similar Compounds

3,6-Dimethylthieno[3,2-b]thiophene can be compared with other similar compounds in the thienothiophene family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it a valuable compound for various advanced applications.

Properties

CAS No.

56412-11-4

Molecular Formula

C8H8S2

Molecular Weight

168.3 g/mol

IUPAC Name

3,6-dimethylthieno[3,2-b]thiophene

InChI

InChI=1S/C8H8S2/c1-5-3-9-8-6(2)4-10-7(5)8/h3-4H,1-2H3

InChI Key

GDEWXFQKAYEKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1SC=C2C

Origin of Product

United States

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